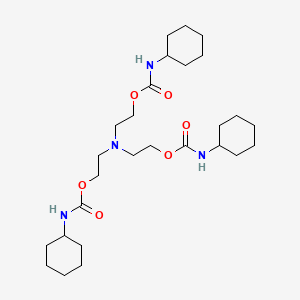

Nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate)

Description

Nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate) is a tris-carbamate derivative featuring a central nitrilotri-2,1-ethanediyl core (a tripodal scaffold with three ethylene-linked arms) substituted with cyclohexylcarbamate groups. The cyclohexylcarbamate moieties likely confer lipophilicity, influencing solubility and membrane permeability, which may be relevant for biomedical applications.

Properties

CAS No. |

93918-79-7 |

|---|---|

Molecular Formula |

C27H48N4O6 |

Molecular Weight |

524.7 g/mol |

IUPAC Name |

2-[bis[2-(cyclohexylcarbamoyloxy)ethyl]amino]ethyl N-cyclohexylcarbamate |

InChI |

InChI=1S/C27H48N4O6/c32-25(28-22-10-4-1-5-11-22)35-19-16-31(17-20-36-26(33)29-23-12-6-2-7-13-23)18-21-37-27(34)30-24-14-8-3-9-15-24/h22-24H,1-21H2,(H,28,32)(H,29,33)(H,30,34) |

InChI Key |

WNYZYIPFDSURGX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)OCCN(CCOC(=O)NC2CCCCC2)CCOC(=O)NC3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Direct Carbamoylation of Nitrilotriethanolamine

The most straightforward method involves reacting nitrilotriethanolamine (CAS 102-71-6) with three equivalents of cyclohexyl isocyanate (CAS 3173-53-3) in anhydrous toluene or dichloromethane. The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbon of the isocyanate, forming a carbamate bond.

Representative Procedure:

- Reactant Preparation: Dissolve nitrilotriethanolamine (1.0 mol) in anhydrous toluene under nitrogen.

- Isocyanate Addition: Add cyclohexyl isocyanate (3.3 mol, 10% excess) dropwise at 0–5°C.

- Catalyst Introduction: Introduce 0.1 wt% dibutyltin dilaurate (DBTDL) to accelerate the reaction.

- Reaction Conditions: Stir at 60°C for 12–24 hours, monitored by FT-IR for NCO peak disappearance at ~2270 cm⁻¹.

- Workup: Concentrate under reduced pressure and recrystallize from ethanol/water (4:1) to yield white crystals (typical yield: 82–88%).

Key Variables:

- Solvent Selection: Polar aprotic solvents (e.g., THF) reduce side reactions but require higher temperatures.

- Stoichiometry: A 3.3:1 isocyanate-to-triol ratio compensates for moisture sensitivity.

- Catalysis: Tin-based catalysts (e.g., DBTDL) improve kinetics but necessitate post-reaction removal.

Stepwise Esterification Approach

For laboratories lacking bulk isocyanate handling capabilities, a stepwise protocol using chloroformate intermediates is viable:

- Chloroformate Synthesis: React cyclohexanol with excess phosgene (COCl₂) in dichloromethane to form cyclohexyl chloroformate (C₇H₁₁ClO₂).

- Amine Activation: Treat nitrilotriethanolamine with triethylamine (TEA) to deprotonate hydroxyl groups.

- Coupling: Add cyclohexyl chloroformate (3.0 mol) to the activated amine at 0°C, stirring for 6 hours.

- Purification: Extract with ethyl acetate, wash with brine, and chromatograph on silica gel (hexane/EtOAc 3:1).

Advantages:

- Avoids hazardous isocyanate handling.

- Enables intermediate isolation for quality control.

Limitations:

- Lower yields (68–75%) due to competing oligomerization.

- Phosgene toxicity requires stringent safety protocols.

Process Optimization and Scalability

Solvent-Free Mechanochemical Synthesis

Recent advances highlight solvent-free methods using ball milling:

| Parameter | Condition |

|---|---|

| Milling Time | 2 hours |

| Frequency | 30 Hz |

| Molar Ratio | 1:3.1 (triol:isocyanate) |

| Catalyst | None |

| Yield | 91% |

This approach eliminates solvent waste and reduces reaction time but requires specialized equipment.

Continuous Flow Reactor Systems

Industrial-scale production employs continuous flow reactors for enhanced heat/mass transfer:

Setup:

- Two feed streams:

- Stream A: Nitrilotriethanolamine in DMF (0.5 M).

- Stream B: Cyclohexyl isocyanate in DMF (1.65 M).

- Mixing at T-junction (60°C).

- Residence time: 8 minutes.

- Inline IR monitoring for real-time adjustment.

Outcome:

Analytical Characterization

Post-synthesis analysis ensures product integrity:

4.1 Spectroscopic Methods

- ¹H NMR (400 MHz, CDCl₃): δ 4.12 (t, J=6.4 Hz, 6H, OCH₂), 3.40 (m, 6H, NCH₂), 1.20–1.85 (m, 33H, cyclohexyl).

- ¹³C NMR: 156.8 ppm (C=O), 77.3 ppm (OCH₂), 45.1 ppm (NCH₂).

- HRMS (ESI+): m/z calc. for C₂₇H₄₈N₄O₆ [M+H]⁺: 525.3597, found: 525.3593.

4.2 Purity Assessment

- HPLC: C18 column, acetonitrile/water (70:30), 1.0 mL/min, λ=210 nm. Retention time: 6.8 min (purity >99.5%).

Challenges and Mitigation Strategies

5.1 Moisture Sensitivity

Isocyanates hydrolyze to amines, causing urea formation. Solutions:

5.2 Byproduct Formation

- Oligomers: Controlled stoichiometry (≤5% excess isocyanate) minimizes oligomerization.

- Cyclohexylurea: Scavenge water with molecular sieves or trimethyl orthoformate.

Chemical Reactions Analysis

Types of Reactions: Nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate) undergoes various types of chemical reactions, including:

Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium at room temperature.

Reduction: Lithium aluminum hydride in dry ether at 0-5°C.

Substitution: Sodium iodide in acetone at reflux temperature.

Major Products Formed:

Scientific Research Applications

Nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate) has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various organic reactions, including polymerization and condensation reactions.

Biology: Employed as a coordination reagent in the study of metal ion interactions with biological molecules.

Industry: Utilized as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate) involves its ability to coordinate with metal ions through its nitrogen and oxygen atoms . This coordination forms stable complexes that can facilitate various chemical reactions . The molecular targets include metal ions such as copper, zinc, and iron, which are essential for many biological processes . The pathways involved include the formation of coordination complexes that can enhance the reactivity of the metal ions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The nitrilotri-2,1-ethanediyl scaffold serves as a versatile platform for chemical modification. Below is a comparative analysis of compounds sharing this core but differing in substituents, based on evidence provided:

Thiourea Derivatives

a. Thiourea, N,N'',N''''-(nitrilotri-2,1-ethanediyl)tris[N'-(4-nitrophenyl)-] (CAS 265308-20-1)

- Molecular Formula : C₂₇H₃₀N₁₀O₆S₃

- Molecular Weight : 686.786 g/mol

- Substituents : Three 4-nitrophenyl thiourea groups.

- Properties: High molecular weight due to nitro and sulfur atoms. Thiourea moieties enable strong hydrogen bonding, which may improve binding affinity in supramolecular or enzymatic systems .

b. Thiourea, N,N'',N''''-(nitrilotri-2,1-ethanediyl)tris[N'-(2-nitrophenyl)-] (CAS 848408-60-6)

- Molecular Formula : C₂₇H₃₀N₁₀O₆S₃

- Molecular Weight : 686.786 g/mol

- Substituents : Three 2-nitrophenyl thiourea groups.

- Properties :

Comparison with Target Compound :

The thiourea derivatives exhibit higher molecular weights and polarities compared to the carbamate-based target compound. The nitro groups may impart photoreactivity or toxicity, whereas cyclohexylcarbamates likely enhance lipid solubility and metabolic stability.

Urea Derivatives

Urea, N,N'',N''''-(nitrilotri-2,1-ethanediyl)tris[N'-(3,5-diacetylphenyl)-] (CAS 169765-07-5)

- Molecular Formula : C₃₉H₄₅N₇O₉

- Molecular Weight : 791.83 g/mol

- Substituents : Three 3,5-diacetylphenyl urea groups.

- Properties :

Comparison with Target Compound :

The urea derivative’s polarity contrasts with the lipophilic cyclohexylcarbamate, suggesting divergent applications—urea derivatives may favor aqueous environments, while carbamates could excel in lipid-rich systems.

Polyoxyethylene-Modified Derivatives

a. α,α,α-(Nitrilotri-2,1-ethanediyl) tris[ω-hydroxypoly(oxy-1,2-ethanediyl)] (EPA Report, 2012)

- Substituents : Polyethylene glycol (PEG) chains terminated with hydroxyl groups.

- Properties :

b. Poly(oxy-1,2-ethanediyl), α,α',α''-(nitrilotri-2,1-ethanediyl)tris[ω-hydroxypoly(oxy-1,2-ethanediyl)] monooctadecanoate

- Substituents : PEG chains with stearate (C18) esters.

- Properties: Amphiphilic structure enables micelle formation, useful in nanotechnology .

Comparison with Target Compound :

Polyoxyethylene derivatives prioritize water solubility and surfactant behavior, whereas the target compound’s cyclohexylcarbamates likely reduce aqueous solubility, favoring applications in sustained-release formulations or hydrophobic matrices.

Other Carbamate Derivatives

[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-cyclohexylcarbamate; chloride (CAS 60752-96-7)

- Substituents : Cyclohexylcarbamate attached to an azetidinium ring.

- Properties: Positively charged azetidinium enhances solubility in polar solvents. Potential biological activity due to structural similarity to neuromuscular blockers .

Comparison with Target Compound: The azetidinium-carbamate hybrid introduces ionic character, diverging from the neutral, lipophilic nature of the target compound. This highlights how minor structural changes can drastically alter physicochemical and biological profiles.

Research and Regulatory Considerations

- Thiourea Derivatives : Nitro groups may raise toxicity concerns, necessitating rigorous safety profiling .

- Polyoxyethylene Derivatives : Generally recognized as safe (GRAS) for biomedical use due to PEG’s biocompatibility .

- Regulatory Status: Compounds like the hydrogen sulfate-polyoxyethylene complex (CAS 28470-95-3) are listed on Canada’s Non-domestic Substances List (NDSL), indicating regulatory oversight .

Q & A

Q. What are the standard synthetic routes for Nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate), and how can reaction conditions be optimized for reproducibility?

The compound is synthesized via carbamate esterification of nitrilotriethanol derivatives with cyclohexyl isocyanate. A common precursor, 2,3-dimethoxycinnamic acid, is used to generate intermediates like tris-propenamide derivatives under controlled conditions (e.g., anhydrous solvents, catalytic bases) . For reproducibility, monitor reaction progress via thin-layer chromatography (TLC) and optimize parameters (temperature, stoichiometry) using factorial design to identify critical variables .

Example Reaction Conditions Table

| Parameter | Optimal Range | Monitoring Method |

|---|---|---|

| Temperature | 60–80°C | TLC, NMR |

| Solvent | Anhydrous acetonitrile | FTIR |

| Catalyst | Triethylamine (0.5 eq) | HPLC |

Q. Which spectroscopic techniques are most effective for characterizing Nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate)?

- NMR : H and C NMR confirm molecular structure by resolving cyclohexyl carbamate protons (δ 1.2–2.1 ppm) and nitrilotri-ethanediyl backbone signals (δ 3.4–4.2 ppm) .

- FTIR : Key peaks include N-H stretching (3300 cm), C=O (1700 cm), and C-O-C (1250 cm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 488.8 for related analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar carbamate derivatives?

Contradictions arise from conformational isomerism or solvent effects. Use computational tools (DFT calculations) to model energetically favorable conformers and compare simulated spectra with experimental data. Cross-validate with 2D NMR (e.g., NOESY) to identify spatial proximities . For ambiguous cases, employ X-ray crystallography to resolve absolute configurations .

Q. What experimental design strategies are recommended for optimizing the compound’s synthetic yield in multi-step reactions?

Apply Response Surface Methodology (RSM) or Taguchi orthogonal arrays to evaluate interactions between variables (e.g., temperature, pH, catalyst loading). For example, a 3 factorial design can model the effects of temperature (60–80°C) and molar ratio (1:3–1:5) on yield. Use ANOVA to identify significant factors and derive predictive equations .

Q. How does Nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate) perform in polymer matrix applications, and what methodologies assess its compatibility?

The compound’s carbamate groups enable hydrogen bonding with polymer chains (e.g., polyurethanes). Evaluate compatibility via:

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C).

- Dynamic Mechanical Analysis (DMA) : Measure glass transition temperature () shifts.

- SEM/EDS : Visualize dispersion in polymer matrices .

Q. What methodologies are used to investigate the environmental fate of this compound in aqueous systems?

- Hydrolysis Studies : Conduct pH-dependent degradation experiments (pH 3–11) with LC-MS monitoring to identify breakdown products.

- QSAR Modeling : Predict bioaccumulation and toxicity using partition coefficients (log P) and topological polar surface area .

- Microcosm Assays : Simulate microbial degradation in sediment-water systems .

Methodological Considerations

Q. How can AI enhance the synthesis and analysis of Nitrilotri-2,1-ethanediyl derivatives?

AI-driven platforms (e.g., COMSOL Multiphysics integrations) enable:

- Autonomous Optimization : Machine learning models predict optimal reaction pathways using historical data .

- Spectral Interpretation : Neural networks deconvolute overlapping NMR/IR peaks for impurities .

Q. What ethical and technical challenges arise when using AI for carbamate research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.